5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
CAS No.: 304468-42-6
Cat. No.: VC2036731
Molecular Formula: C13H14BrNO
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one - 304468-42-6](/images/structure/VC2036731.png)
Specification
CAS No. | 304468-42-6 |
---|---|
Molecular Formula | C13H14BrNO |
Molecular Weight | 280.16 g/mol |
IUPAC Name | 5-bromospiro[1H-indole-3,1'-cyclohexane]-2-one |
Standard InChI | InChI=1S/C13H14BrNO/c14-9-4-5-11-10(8-9)13(12(16)15-11)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) |
Standard InChI Key | MOCOBMQLHAVEMT-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES | C1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O |
Introduction
Chemical Properties and Structure
5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (CAS: 304468-42-6) is a spirocyclic compound with molecular formula C₁₃H₁₄BrNO and molecular weight 280.16 g/mol . The compound features a spiro carbon that connects a cyclohexane ring and an indolin-2-one moiety, with a bromine atom at the 5' position of the indolin ring. The structure contains an amide functionality that contributes to its hydrogen bonding capabilities and potential interactions with biological targets.
Table 1: Chemical Properties of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
Property | Value |
---|---|
CAS Number | 304468-42-6 |
Molecular Formula | C₁₃H₁₄BrNO |
Molecular Weight | 280.16 g/mol |
IUPAC Name | 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one |
Topological Polar Surface Area (TPSA) | 29.1 |
LogP | 3.6031 |
H-Bond Acceptors | 1 |
H-Bond Donors | 1 |
Rotatable Bonds | 0 |
The compound's IUPAC name is 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one, though it is also known by several synonyms including 5'-Bromospiro[cyclohexane-1,3'-indol]-2'(1'H)-one and 5-bromospiro[1H-indole-3,1'-cyclohexane]-2-one . The European Community (EC) Number for this compound is 973-871-6 .
Synthesis Methods
The synthesis of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one can be achieved through several methods, with the most commonly reported being a reaction between 6-bromo-2,3-dihydro-1H-indole-2-one and 1,5-dibromopentane.
Table 2: Detailed Synthesis Method for 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
Stage | Reagents and Conditions | Procedure | Yield |
---|---|---|---|
1 | 6-bromo-2,3-dihydro-1H-indole-2-one (14.15 mmol), LiHMDS (1M in THF, 42.45 mmol), dry THF (30 mL) | Reagents combined at -78°C under argon atmosphere and stirred for 30 min | - |
2 | 1,5-dibromopentane (14.15 mmol) | Added at -78°C, stirred for 30 min, then at RT for 12 h | - |
3 | Workup and purification | Quenched with sat. NH₄Cl solution, extracted with ethyl acetate, dried over Na₂SO₄, purified by column chromatography | 60.6% |
According to detailed synthesis information, the procedure involves treating 6-bromo-2,3-dihydro-1H-indole-2-one (compound 14, 3 g, 14.15 mmol) with lithium hexamethyldisilazane (LiHMDS) in dry tetrahydrofuran at -78°C under an argon atmosphere. After stirring for 30 minutes, 1,5-dibromopentane (1.91 mL, 14.15 mmol) is added at the same temperature. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final compound (2.4 g, 60.6%) as an off-white solid .
An alternative synthetic approach involves an HOAc-mediated domino Diels-Alder reaction in the ionic liquid [Bmim]Br. This method provides an efficient and diastereoselective route for constructing spiro[cyclohexane-1,3'-indolin]-2'-ones. The reaction involves the in situ generation of 1,3-dienes from acid-mediated dehydration of various pinacoles and sequential Diels-Alder reaction with suitable dienophiles .
Spectroscopic Characterization
The structural confirmation of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one is typically achieved through various spectroscopic techniques. The spectral data provide valuable information about the compound's structural features and purity.
The ¹H NMR spectrum (400 MHz, DMSO-d₆) shows characteristic signals at δ 10.42 (s, 1H, NH), 7.40 (d, J = 7.6 Hz, 1H, ArH), 7.11 (d, J = 7.6 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 1.85-1.82 (m, 2H, CH₂), 1.65-1.63 (m, 5H, CH₂), and 1.53-1.48 (m, 3H, CH₂) . These signals confirm the presence of the aromatic protons of the indolin ring, the NH proton, and the cyclohexane ring protons.
Liquid Chromatography-Mass Spectrometry (LCMS) analysis shows an observed m/z value of 279.95 (M+1), which is consistent with the calculated molecular weight of the compound .
Physical Properties
5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one is typically obtained as an off-white solid with specific physical characteristics that influence its handling and application.
Table 3: Physical Properties of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
Property | Description |
---|---|
Physical Appearance | Off-white solid |
Solubility | Soluble in organic solvents like THF, ethyl acetate, DMSO |
Storage Conditions | Room temperature, sealed in dry conditions |
Stability | Stable under normal laboratory conditions |
Purity | Typically available at 97-98% purity |
The compound's solubility properties are influenced by its structural components, with the cyclohexane ring contributing to its lipophilic nature and the indolin-2-one moiety introducing polar characteristics. For preparing stock solutions, appropriate solvents should be selected based on the solubility of the product, and solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one, differing in the size of the spiro ring, the position of substituents, or the nature of the substituents.
Table 4: Comparison of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one with Structurally Related Compounds
Compound | Spiro Ring | Bromine Position | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one | Cyclohexane | 5' | 280.16 | 304468-42-6 |
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one | Cyclopropane | 5' | 238.08 | 875071-97-9 |
6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one | Cyclopropane | 6' | 238.08 | 1378865-57-6 |
5'-Bromospiro[cyclopentane-1,3'-[3H]indol]-2'(1'H)-one | Cyclopentane | 5' | 266.16 | 304876-16-2 |
7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one | Cyclopropane | 7' | 238.08 | 1360935-49-4 |
5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one | Cyclopropane | 5' | 252.11 | 1529769-50-3 |
The variations in the spiro ring size (cyclopropane, cyclopentane, cyclohexane) influence the conformational properties and reactivity of these compounds. The position of the bromine substituent on the indolin ring (5', 6', or 7') affects the electronic properties and potential interactions with biological targets. Additionally, N-substitution, as seen in 5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one, further modifies the compound's physicochemical and biological properties .
A related compound, 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, features a dioxolane ring instead of a cyclohexane ring. This structural modification significantly alters the compound's properties, introducing two oxygen atoms that change the electronic distribution and hydrogen bonding capabilities.
Classification | Details |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P330: Rinse mouth P362+P364: Take off contaminated clothing and wash it before reuse P405: Store locked up P501: Dispose of contents/container in accordance with local/regional/national/international regulations |
When handling 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one, appropriate personal protective equipment should be used, including gloves, eye protection, and respiratory protection when necessary. The compound should be stored in a cool, dry place away from incompatible materials and sources of ignition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume